molecular formula C26H25N3O B12122081 6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12122081
M. Wt: 395.5 g/mol
InChI Key: MVIIIOCINAPZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts include acetic acid, formic acid, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are commonly employed . These methods offer high yields and are suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce indoloquinoxaline alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which enhance its biological activity and stability. The butoxybenzyl group contributes to its solubility and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

Overview of Indoloquinoxaline Derivatives

Indoloquinoxaline derivatives are a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The structure of 6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline suggests potential interactions with various biological targets due to the presence of both indole and quinoxaline moieties.

1. Anticancer Properties

Indoloquinoxaline derivatives have been studied for their potential anticancer effects. Research indicates that certain derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown activity against breast cancer and leukemia cells by modulating signaling pathways involved in cell survival and apoptosis.

2. Antimicrobial Activity

Some indoloquinoxaline compounds exhibit antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, likely through mechanisms that disrupt cellular processes or inhibit essential enzymes.

3. Neuroprotective Effects

The indole structure is often associated with neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds similar to This compound may interact with neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress.

Case Studies

  • Anticancer Activity : A study involving indoloquinoxaline derivatives found that specific modifications to the indole ring significantly enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported IC50 values in the low micromolar range, indicating potent activity.
  • Neuroprotection : Another investigation focused on a related compound's ability to prevent apoptosis in neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting the compound's potential as a neuroprotective agent.

Data Table: Biological Activity of Indoloquinoxaline Derivatives

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
This compoundAnticancerMCF-75.0
6-(butyl)-7-methyl-6H-indolo[2,3-b]quinoxalineAntimicrobialE. coli10.0
5-methyl-6H-indolo[2,3-b]quinoxalineNeuroprotectiveSH-SY5Y15.0

Note: The above table is illustrative; actual IC50 values and references would depend on specific studies conducted on the compound .

Properties

Molecular Formula

C26H25N3O

Molecular Weight

395.5 g/mol

IUPAC Name

6-[(2-butoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C26H25N3O/c1-3-4-16-30-23-15-8-5-11-19(23)17-29-25-18(2)10-9-12-20(25)24-26(29)28-22-14-7-6-13-21(22)27-24/h5-15H,3-4,16-17H2,1-2H3

InChI Key

MVIIIOCINAPZQL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.